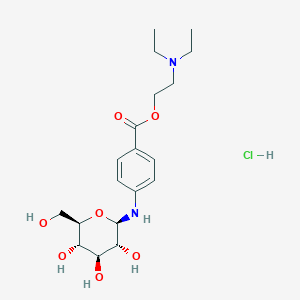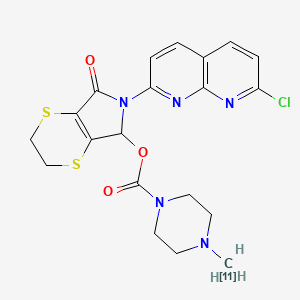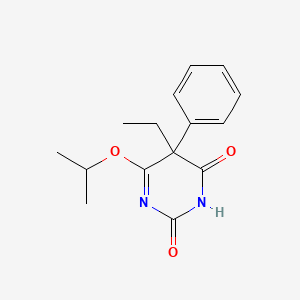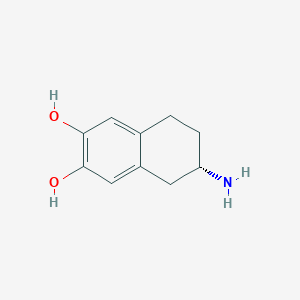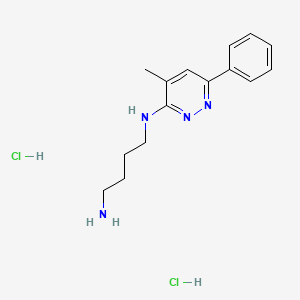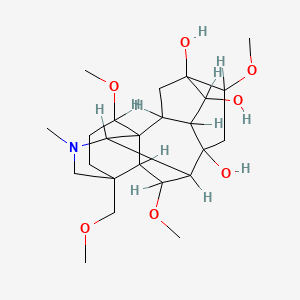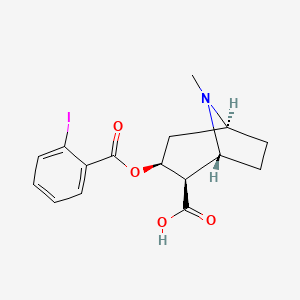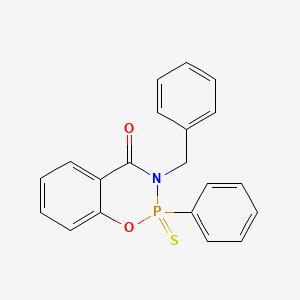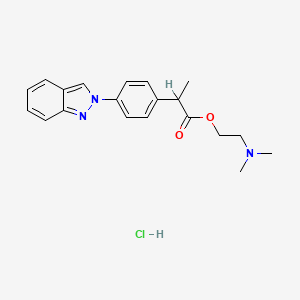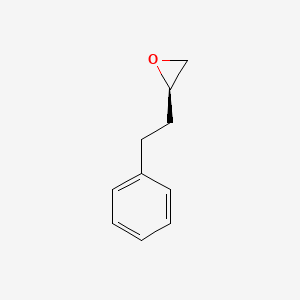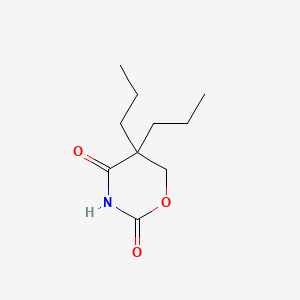![molecular formula C28H30N9.Cl<br>C28H30ClN9 B12774640 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride CAS No. 83803-99-0](/img/structure/B12774640.png)
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride is a complex organic compound with the molecular formula C28H30ClN9 and a molecular weight of 528.051 g/mol . This compound is part of the azo dye family, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines under acidic conditions. These diazonium salts then react with other aromatic compounds to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process often involves multiple steps, including purification and crystallization, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
Mécanisme D'action
The mechanism of action of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other cellular components, thereby exerting its effects. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride
- 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
Uniqueness
3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its multiple azo groups contribute to its strong color and reactivity, making it particularly useful in applications requiring vivid dyes and specific chemical interactions .
Propriétés
Numéro CAS |
83803-99-0 |
|---|---|
Formule moléculaire |
C28H30N9.Cl C28H30ClN9 |
Poids moléculaire |
528.0 g/mol |
Nom IUPAC |
[3-[[4-[(3,4-diamino-2-phenyldiazenylphenyl)diazenyl]-3-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C28H30N9.ClH/c1-19-17-22(33-32-21-11-8-12-23(18-21)37(2,3)4)13-15-25(19)34-35-26-16-14-24(29)27(30)28(26)36-31-20-9-6-5-7-10-20;/h5-18H,29-30H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IIGYAFCHYTWRCT-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)[N+](C)(C)C)N=NC3=C(C(=C(C=C3)N)N)N=NC4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


